Hexahydropyrimi-dine-4-thione
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Overview
Description
Hexahydropyrimidine-4-thione is a nitrogen-containing heterocyclic compound with significant bioactivity and reactivity. It is part of the broader class of hexahydropyrimidines, which are known for their roles in natural molecules, drugs, and bioactive compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydropyrimidine-4-thione can be synthesized through several methods. One efficient procedure involves the reaction of lawsone with 1,3,5-triazinanes, resulting in high yields of hexahydropyrimidine-fused 1,4-naphthoquinones . Another method utilizes the condensation of aldehydes or ketones with 1,3-diaminopropanes . The Fe(OTf)3-catalyzed tandem amidomethylative reactions of α-phenylstyrene also provide a pathway to synthesize hexahydropyrimidine derivatives .
Industrial Production Methods: Industrial production methods for hexahydropyrimidine-4-thione often focus on optimizing yield and efficiency. Multicomponent reactions (MCRs) are favored due to their atom economy, process economy, and environmental friendliness . For example, the Mannich reaction and other one-pot reactions have been employed to synthesize various hexahydropyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions: Hexahydropyrimidine-4-thione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield amino bases from pyrimidine compounds.
Substitution: Substitution reactions, such as the Mannich-type reaction, are commonly used to synthesize hexahydropyrimidine derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include formaldehyde, primary amines, and catalysts like Fe(OTf)3 . Reaction conditions often involve heating the reactants in solvents like methanol or pyridine .
Major Products: Major products formed from these reactions include substituted hexahydropyrimidines and 1,2,3,4-tetrahydropyridine derivatives .
Scientific Research Applications
Hexahydropyrimidine-4-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hexahydropyrimidine-4-thione involves several steps:
Activation: Bis(tosylamido)methane is activated by Fe(OTf)3 to form tosylformaldimine and its Fe(OTf)3-adduct.
Intermolecular Aza-Prins Reaction: The Fe(OTf)3-adduct undergoes an intermolecular aza-Prins reaction with α-phenylstyrene to form allylamide.
Condensation and Iminium Homologation: The allylamide undergoes condensation and iminium homologation to form the hexahydropyrimidine derivative.
Comparison with Similar Compounds
Hexahydropyrimidine-4-thione can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridines: These compounds exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, and analgesic properties.
3,4-Dihydropyrimidin-2(1H)-ones: These compounds possess extensive biological activities and are mainly prepared via the Biginelli reaction.
Uniqueness: Hexahydropyrimidine-4-thione stands out due to its diverse synthetic routes, significant biological activities, and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and form various derivatives further highlights its versatility and importance in scientific research.
Properties
Molecular Formula |
C4H8N2S |
---|---|
Molecular Weight |
116.19 g/mol |
IUPAC Name |
1,3-diazinane-4-thione |
InChI |
InChI=1S/C4H8N2S/c7-4-1-2-5-3-6-4/h5H,1-3H2,(H,6,7) |
InChI Key |
KJTMQSQMXJKYPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCNC1=S |
Origin of Product |
United States |
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